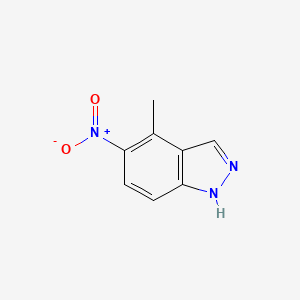

4-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYSIHSUXTSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363400 | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-67-1 | |

| Record name | 4-Methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-methyl-5-nitro-1H-indazole

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the pharmaceutical and chemical synthesis sectors. Its structure, featuring an indazole core functionalized with both a methyl and a nitro group, makes it a valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of this compound is its role as a key building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[3][4][5]. The nitro group at the 5-position is a critical functional handle that can be readily reduced to an amine, which is then further elaborated to construct the final drug molecule. Understanding the chemical properties, reactivity, and handling of this compound is therefore paramount for process chemists and drug development professionals aiming to optimize synthetic routes and ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of this compound, grounded in established scientific literature and practical application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | [6] |

| Molecular Weight | 177.16 g/mol | [6] |

| CAS Number | 101420-67-1 (Verify specific isomers if needed) | [6] |

| Appearance | Typically a yellow or tan solid | [7] |

| Melting Point | 251-253 °C | [6] |

| Boiling Point | 379.7 °C (Predicted) | [6] |

| Density | 1.438 g/cm³ (Predicted) | [6] |

| XLogP3 | 2.3 | [6] |

| PSA (Polar Surface Area) | 74.50 Ų | [6] |

Note: Some properties, such as boiling point and density, are often computationally predicted for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A common conceptual pathway involves the intramolecular cyclization of a precursor derived from a substituted nitroaniline.

Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of this compound requires a carefully chosen starting material to ensure the correct regiochemistry of the final product. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group

The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the 5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization, such as amide bond formation or coupling reactions.

-

Expertise & Causality: The choice of reducing agent is crucial and depends on factors like scale, cost, and functional group tolerance.

-

Tin(II) Chloride (SnCl₂): A classic and highly effective method for nitro group reduction in the presence of acid (e.g., HCl)[3][9]. It is reliable on a lab scale, offering high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. The acidic workup requires careful neutralization.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation) is another common method. This is often preferred in industrial settings as it avoids stoichiometric metallic waste, making it a "greener" alternative. However, catalyst poisoning and the handling of flammable H₂ gas are key considerations.

-

Protocol: Reduction of this compound to 4-methyl-1H-indazol-5-amine

This protocol is adapted from methodologies reported for similar nitro-indazole reductions used in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at 0 °C.

Step 2: Addition of Reducing Agent

-

Slowly add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCl) dropwise, maintaining the low temperature.

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 3-5 hours).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Workup and Isolation

-

Upon completion, cool the reaction mixture back to 0-5 °C.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an exothermic process.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation

The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and electrophile[10]. This reactivity is essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a methyl group is ultimately installed on the indazole nitrogen[4][9].

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.

Caption: Standard workflow for spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield.

-

IR Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include:

-

Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1330 cm⁻¹, respectively)[7].

-

A broad peak for the N-H stretch (around 3100-3300 cm⁻¹).

-

C-H stretches for the aromatic and methyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 177.05, corresponding to the molecular formula C₈H₇N₃O₂[7].

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: It is classified as hazardous, causing skin and serious eye irritation[11]. It may be harmful if swallowed.

-

Handling:

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[11].

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity, particularly the facile reduction of its nitro group, make it an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for any scientist or researcher working in the fields of medicinal chemistry and process development. The continued exploration of indazole chemistry promises to yield new therapeutic agents, and compounds like this compound will remain at the forefront of these discoveries.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rroij.com [rroij.com]

- 5. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

4-methyl-5-nitro-1H-indazole physical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-methyl-5-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted nitroindazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a key structural motif in a variety of biologically active molecules, including anti-inflammatory agents and anti-cancer drugs.[1] The presence of a nitro group, a potent electron-withdrawing moiety, and a methyl group on the indazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed, field-proven protocols for its synthesis and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound determine its behavior in various experimental settings. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug design.

Core Molecular and Physical Data

A summary of the key physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101420-67-1 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Melting Point | 251-253 °C | [2] |

| Boiling Point | 379.692 °C | [2] |

| Density | 1.438 g/cm³ | [2] |

| Flash Point | 183.432 °C | [2] |

| Refractive Index | 1.707 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Appearance | Expected to be a solid at room temperature | [2] |

Molecular Structure

The structure of this compound consists of a bicyclic indazole core with a methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more stable for indazoles.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively published, a robust synthetic route can be designed based on established methods for analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient synthesis via nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Synthetic Workflow Overview

The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic precursor with hydrazine, leading to the formation of the indazole ring system.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.[1]

-

Reaction Setup: To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise.

-

Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the pyrazole ring of the indazole system. An excess of hydrazine ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase until the starting carbonyl compound is completely consumed.

-

Work-up: Upon completion, pour the crude reaction mixture into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water and then with a saturated aqueous NaCl solution.

-

Rationale: The washing steps remove residual DMF and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

-

Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the pure product.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for good solubility at high temperatures and poor solubility at low temperatures, leading to efficient crystal formation.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Analytical Workflow

The following diagram outlines a logical workflow for the structural elucidation and purity assessment of the synthesized compound.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-H | ~13.5 (br s, 1H) | - | Acidic proton, broad signal. |

| C3-H | ~8.3 (s, 1H) | ~135 | Deshielded by adjacent nitrogen. |

| C4-CH₃ | ~2.6 (s, 3H) | ~15 | Typical methyl group shift. |

| C6-H | ~8.0 (d, 1H) | ~120 | Influenced by nitro group and adjacent proton. |

| C7-H | ~7.8 (d, 1H) | ~112 | Coupled to C6-H. |

| C3a | - | ~125 | Bridgehead carbon. |

| C4 | - | ~130 | Substituted with methyl group. |

| C5 | - | ~142 | Substituted with electron-withdrawing nitro group. |

| C6 | - | ~120 | Aromatic carbon. |

| C7 | - | ~112 | Aromatic carbon. |

| C7a | - | ~140 | Bridgehead carbon. |

3.2.2. NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

-

Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Expected Molecular Ion: For the molecular formula C₈H₇N₃O₂, the exact mass is 177.0538 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

-

Electrospray Ionization (ESI): In positive ion mode, the expected peak would be [M+H]⁺ at m/z 178.0616. In negative ion mode, the [M-H]⁻ peak at m/z 176.0460 would be expected.

-

Electron Ionization (EI): This hard ionization technique would likely show a molecular ion peak [M]⁺ at m/z 177 and characteristic fragmentation patterns, such as the loss of NO₂ (46 Da) to give a fragment at m/z 131, and the loss of HCN (27 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear around 2850-2960 cm⁻¹.

-

N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1510-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[1]

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Safety and Handling

While specific toxicity data for this compound is not available, data from related nitroaromatic compounds should be used to guide handling procedures.

-

Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of this compound. By consolidating known data and providing robust, scientifically-grounded protocols for its synthesis and characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The predictive nature of some of the analytical data presented herein should be confirmed experimentally but provides a strong basis for future research endeavors with this compound.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Nitroindazole Derivatives

Abstract

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, and its derivatives exhibit a vast spectrum of pharmacological activities.[1] The introduction of a nitro group onto this scaffold profoundly influences the molecule's electronic properties, often enhancing its biological efficacy and introducing novel mechanisms of action. This technical guide provides an in-depth exploration of the diverse biological activities of nitroindazole derivatives, with a focus on their roles as nitric oxide synthase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the underlying mechanisms, present field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship insights to guide future drug discovery efforts.

The Nitroindazole Scaffold: A Cornerstone of Medicinal Chemistry

The indazole ring system, an isomeric form of benzimidazole, is present in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory functions.[1] The biological activity of these compounds is often linked to the reduction of the nitro group within the target cell or microorganism. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates that are capable of damaging critical macromolecules like DNA, thereby exerting a cytotoxic effect.[2] The position of the nitro group on the indazole ring is a critical determinant of the specific biological activity and potency.[2]

Key Biological Activities and Mechanisms of Action

Nitric Oxide Synthase (NOS) Inhibition: A Neuroprotective Strategy

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). While NO is essential for physiological processes, its overproduction by nNOS is implicated in the pathophysiology of neurodegenerative disorders and excitotoxicity.[3] This has driven the development of selective nNOS inhibitors as potential neuroprotective agents.[4][5]

Mechanism of Action: 7-Nitroindazole (7-NI) is a well-established, potent, and selective inhibitor of the neuronal isoform of NOS.[6][7] It acts by competing with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, at the enzyme's active site.[8] By inhibiting nNOS, 7-NI reduces the excessive production of NO in neuronal tissues. This, in turn, prevents the formation of highly reactive and damaging species like peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide radicals.[5][8] The reduction in peroxynitrite minimizes oxidative and nitrative stress, thereby protecting neurons from damage and death.[5][8] This mechanism is particularly relevant in conditions like stroke, Parkinson's disease, and cocaine-induced neurotoxicity.[5][8]

Anticancer Activity: Targeting Proliferation and Tumor Hypoxia

Nitroindazole derivatives have demonstrated significant potential as anticancer agents, with activities documented against a range of human tumor cell lines, including lung carcinoma (NCI-H460), colon adenocarcinoma (HT-29), and breast cancer (MCF7).[2][9][10][11]

Mechanism of Action: The anticancer activity of nitroindazoles is multifaceted. Some derivatives function as potent cytotoxic agents, inducing cell death in rapidly proliferating cancer cells.[10] For instance, new 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown substantial activity comparable to established drugs like Doxorubicin.[10]

Furthermore, the nitro-aromatic structure is ideal for exploiting the hypoxic (low oxygen) environment characteristic of solid tumors.[12][13] In hypoxic cells, the nitro group can be bioreduced to form cytotoxic radical anions. This oxygen-sensitive activation allows for tumor-selective drug delivery, minimizing damage to healthy, well-oxygenated tissues.[13] This property makes nitroindazoles promising candidates for development as bioreductive prodrugs and radiosensitizers.[12][14]

Additionally, some nitroindazoles serve as crucial chemical intermediates in the synthesis of approved cancer therapies. A notable example is 3-Methyl-6-nitroindazole, a key precursor for Pazopanib, a tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[15]

Antimicrobial and Antiparasitic Activity

The nitro-heterocyclic class of compounds has long been a vital part of the arsenal against microbial and parasitic infections.[2] Nitroindazoles are no exception, exhibiting broad-spectrum activity.

Mechanism of Action: Similar to their anticancer effects, the antimicrobial action of nitroindazoles is largely attributed to the reductive activation of the nitro group by microbial nitroreductase enzymes, particularly under the anaerobic or microaerophilic conditions often found in infectious microenvironments.[13] This reduction generates cytotoxic metabolites that can disrupt DNA structure and inhibit essential enzymatic processes, leading to microbial cell death.

This mechanism has proven effective against a range of pathogens:

-

Antiparasitic: Derivatives have shown remarkable activity against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and various Leishmania species.[1][9][11]

-

Antibacterial & Antifungal: Various sulfonamide and carboxamide derivatives of 5- and 6-nitroindazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16]

Core Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of results.

Protocol: In Vitro NOS Inhibition Assay

This protocol is adapted from commercially available colorimetric kits that measure total nitrate and nitrite accumulation as an index of NO production.[17][18]

Causality: The assay quantifies the end-products of the NOS reaction. A decrease in nitrate/nitrite in the presence of an inhibitor, relative to an uninhibited control, is directly proportional to the inhibitor's potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer, Substrate (L-arginine), and other necessary cofactors (e.g., NADPH) as per the manufacturer's instructions.[17] Prepare a standard curve using known concentrations of sodium nitrate.

-

Enzyme Reaction Setup (96-well plate):

-

Blank: Assay Buffer, no enzyme.

-

Control (100% Activity): Assay Buffer, NOS enzyme, and vehicle (e.g., DMSO).

-

Test Wells: Assay Buffer, NOS enzyme, and various concentrations of the nitroindazole derivative.

-

-

Initiation: Add the substrate (L-arginine) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for NO production.

-

Nitrate Reduction: Add nitrate reductase and its necessary cofactors to each well to convert all nitrate to nitrite. Incubate as required.

-

Color Development (Griess Reaction): Add Griess Reagents A (sulfanilamide) and B (N-(1-naphthyl)ethylenediamine) to all wells. This will react with nitrite to form a purple azo dye. Incubate for 10-15 minutes at room temperature.

-

Measurement: Read the absorbance at ~540 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NOS activity).[19]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for:

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at ~570 nm.

-

Data Analysis: Subtract the blank absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.[23]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Causality: This is a direct measure of the compound's ability to inhibit microbial growth. The absence of turbidity in the wells indicates effective antimicrobial action at that concentration.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitroindazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

-

Inoculation: Add the standardized microbial inoculum to each well. Include the following controls:

-

Growth Control: Well with broth and inoculum only (no compound).

-

Sterility Control: Well with broth only (no inoculum).

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[24]

Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data from the assays described above should be systematically organized for comparative analysis.

Table 1: Representative Biological Activities of Nitroindazole Derivatives

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference(s) |

| 7-Nitroindazole | nNOS Inhibition | In vitro NOS assay | ~480 nM | [8],[7] |

| 3-alkoxy-5-nitroindazoles | Anticancer | TK-10, HT-29 cell lines | Moderate activity | [9],[11] |

| 5-nitroindazole-carboxamides | Anticancer | A549, MCF7 cell lines | Comparable to Doxorubicin | [10] |

| 3-hydroxy-5-nitroindazoles | Antiparasitic | T. vaginalis | Active at 10 µg/mL | [9],[11] |

| 3-chloro-6-nitroindazoles | Antiparasitic | Leishmania major | Promising inhibitor | [1] |

| 5-nitroindazole sulfonamides | Antimicrobial | Bacterial strains | Active | [16] |

Structure-Activity Relationship (SAR) Insights:

-

Position of the Nitro Group: The location of the -NO₂ group significantly impacts activity. 6-nitro and 5-nitro derivatives often show potent anticancer and antimicrobial effects, while 7-nitroindazoles are particularly noted for their selective nNOS inhibition.[2][6]

-

Substitutions at N-1: Alkylation or substitution with carboxamide or other heterocyclic moieties at the N-1 position is a common strategy to modulate solubility, cell permeability, and target specificity, often enhancing anticancer or antimicrobial potency.[10][26]

-

Substitutions at C-3: Modifications at the C-3 position, such as with alkoxy, hydroxy, or chloro groups, have been shown to be critical for antiparasitic and anticancer activities.[1][9]

Conclusion and Future Directions

Nitroindazole derivatives represent a versatile and highly valuable chemical scaffold in drug discovery. Their diverse biological activities, ranging from selective enzyme inhibition to broad-spectrum cytotoxicity against pathogens and cancer cells, underscore their therapeutic potential. The mechanisms, often hinging on the bioreduction of the nitro group, provide opportunities for targeted therapies, particularly in the hypoxic environments of tumors.

Future research should focus on synthesizing novel derivatives with improved selectivity and pharmacokinetic profiles. A deeper investigation into the precise molecular targets for the anticancer and antimicrobial derivatives will be crucial for rational drug design. Furthermore, exploring synergistic combinations of nitroindazoles with existing therapies could unlock new and more effective treatment paradigms for a wide range of diseases.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openmedscience.com [openmedscience.com]

- 14. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial Susceptibility Testing [needle.tube]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-methyl-5-nitro-1H-indazole: A Technical Guide to Putative Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse array of biological targets.[1][2][3] This has led to the development of numerous clinically approved drugs for a range of therapeutic areas, particularly in oncology.[2][3] Within this broad and pharmacologically rich family, 4-methyl-5-nitro-1H-indazole presents as a molecule of significant interest. While direct, extensive studies on its specific biological targets are nascent, its structural features—a nitro-substituted benzene ring fused to a pyrazole—strongly suggest a number of plausible and compelling therapeutic avenues.

This technical guide provides an in-depth, hypothesis-driven exploration of the potential therapeutic targets of this compound. By drawing on established structure-activity relationships (SAR) from closely related nitro-substituted indazoles and the broader indazole class, we will delineate a strategic framework for its investigation. This document is intended not as a definitive catalog of known interactions, but as a forward-looking roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound. We will delve into three primary areas of high potential: Antiparasitic Therapy , Oncology , and Neurological Disorders , detailing the scientific rationale for each and providing robust, validated experimental protocols for target identification and validation.

The Indazole Core: A Foundation of Versatile Bioactivity

The indazole nucleus, a bicyclic system of a fused benzene and pyrazole ring, is a versatile scaffold found in a multitude of pharmacologically active compounds. Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of its biological activity.[1][4] Indazole derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities.[1] Notably, the indazole-based drugs Axitinib, Lonidamine, and Pazopanib are established treatments in cancer therapy, underscoring the clinical significance of this heterocyclic system.[2][3]

The introduction of a nitro group, as seen in this compound, is a critical modification. The nitro group is a strong electron-withdrawing moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, it can serve as a bioreductive handle, a feature that is particularly relevant in the context of antiparasitic and certain anticancer strategies.[5][6]

Potential Therapeutic Area 1: Antiparasitic Drug Development

A compelling body of evidence points to the potent antiparasitic activity of 5-nitroindazole derivatives against a range of protozoan pathogens, including Acanthamoeba castellanii, Trypanosoma cruzi, and Leishmania species.[6][7][8] This positions this compound as a strong candidate for development in this therapeutic area.

Putative Target: Parasitic Nitroreductases

The primary mechanism of action for many 5-nitro-heterocyclic drugs is believed to involve the enzymatic reduction of the nitro group within the parasite.[5][6] This process is often mediated by type I nitroreductases (NTRs), enzymes that are present in many protozoa but are absent or have significantly different homologues in mammals. This differential expression provides a therapeutic window. The reduction of the nitro group generates reactive nitrogen species, leading to oxidative stress, DNA damage, and ultimately, parasite death.[6]

Given the structural similarity, it is highly probable that this compound could also serve as a substrate for parasitic NTRs. The methyl group at the 4-position may influence the compound's affinity for the enzyme's active site and its redox potential, potentially modulating its efficacy and selectivity.

Logical Relationship: Proposed Antiparasitic Mechanism

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 4-methyl-5-nitro-1H-indazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic and structural properties of 4-methyl-5-nitro-1H-indazole (CAS No. 101420-67-1). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction and Molecular Context

This compound belongs to the indazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities. The introduction of a nitro group and a methyl group onto the indazole scaffold significantly influences its electronic properties, reactivity, and potential as a pharmacological agent. Accurate characterization is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure elucidation.

This guide will systematically detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide the underlying principles for the predictions, a standardized experimental protocol, and a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the analysis of substituted indazoles and the known electronic effects of the methyl and nitro substituents.[1][2][3]

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The electron-withdrawing nitro group at the C5 position will significantly deshield adjacent protons, while the electron-donating methyl group at C4 will have a shielding effect on its immediate environment.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (N1-H) | ~13.5 | br s | - | The acidic proton of the indazole ring, typically broad and downfield. |

| H3 | ~8.2 | s | - | Singlet due to lack of adjacent protons. |

| H6 | ~7.8 | d | ~9.0 | Coupled to H7. Deshielded by the adjacent nitro group. |

| H7 | ~7.5 | d | ~9.0 | Coupled to H6. |

| CH₃ (C4-Me) | ~2.6 | s | - | Methyl protons, appearing as a singlet. |

Experimental Protocol for ¹H NMR

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms are also influenced by the electron-donating and -withdrawing groups. The nitro group will cause a significant downfield shift for C5, while the methyl group will have a more modest effect on C4.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~135 | Unsubstituted C3 in indazoles. |

| C3a | ~122 | Bridgehead carbon. |

| C4 | ~130 | Attached to the methyl group. |

| C5 | ~142 | Attached to the nitro group, significantly deshielded. |

| C6 | ~118 | Influenced by the adjacent nitro group. |

| C7 | ~112 | Typically upfield in the indazole ring system. |

| C7a | ~140 | Bridgehead carbon adjacent to N1. |

| CH₃ | ~15 | Typical chemical shift for an aromatic methyl group. |

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition step:

-

A proton-decoupled ¹³C spectrum is acquired to yield singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula.

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Calculated Exact Mass | 177.0538 g/mol |

| Expected [M+H]⁺ Peak (m/z) | 178.0611 |

| Expected [M-H]⁻ Peak (m/z) | 176.0466 |

Predicted Fragmentation Pathways (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺) is expected to undergo fragmentation. Key predicted fragments include:

-

Loss of NO₂: [M - 46]⁺, leading to a fragment at m/z 131.

-

Loss of NO: [M - 30]⁺, leading to a fragment at m/z 147.

-

Loss of HCN from the pyrazole ring: A common fragmentation for indazoles.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-H, N=O, C=C, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretch of the indazole ring |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Weak | Aliphatic C-H stretch (methyl group) |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric N=O stretch of the nitro group[1] |

| 1600-1650 | Medium | C=C and C=N stretching of the aromatic rings |

| 1450-1500 | Medium | Aromatic ring vibrations |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the indazole ring system, along with the auxochromic methyl group and the chromophoric nitro group, will result in characteristic absorption bands.[4][5]

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~220-240 | High | π → π* transitions of the aromatic system |

| ~280-320 | Medium | n → π* transitions and further π → π* transitions |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (obtain a baseline).

-

Measurement: Record the absorbance spectra of the sample solutions at different concentrations.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the synthesis and identification of this and related compounds. The provided protocols offer standardized methods for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for the scientific community, accelerating research and development in the vital field of medicinal chemistry.

References

4-methyl-5-nitro-1H-indazole mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-methyl-5-nitro-1H-indazole

Abstract

The indazole scaffold is a well-established privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide focuses on a specific derivative, this compound, a compound whose precise mechanism of action is not yet fully elucidated in publicly available literature. Drawing upon the extensive research into structurally related indazole and nitroaromatic compounds, this document synthesizes existing knowledge to propose plausible mechanisms of action for this compound. We will explore potential pathways involving kinase inhibition and nitro-group-mediated oxidative stress. Furthermore, we provide a comprehensive set of detailed experimental protocols designed to systematically investigate and validate these proposed mechanisms, offering a roadmap for researchers in drug discovery and development.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[2] They exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and prevalent.[1][2] This core structure serves as a versatile template for designing inhibitors of various enzymes, particularly protein kinases, due to its ability to form key hydrogen bond interactions within ATP-binding pockets.[5] Numerous indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy.[4][5][6]

The addition of a nitro group to the indazole ring, as seen in this compound, introduces unique electronic properties that can significantly influence its biological activity. Nitroaromatic compounds are known to be bioreducible, a process that can lead to the generation of reactive oxygen species (ROS) and induce cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[7] Specifically, studies on other 5-nitroindazole derivatives have demonstrated that the nitro group is crucial for their trypanocidal activity through the induction of oxidative stress.[7] This guide will therefore explore the dual potential of this compound as both a kinase inhibitor and an inducer of oxidative stress.

Proposed Mechanisms of Action

Given the chemical features of this compound, we propose two primary, non-mutually exclusive mechanisms through which it may exert its biological effects, particularly its potential anticancer activity.

Hypothesis 1: Inhibition of Protein Kinase Signaling

The indazole core is a common feature in a multitude of potent protein kinase inhibitors.[8] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific serine/threonine or tyrosine kinase that is pivotal for cancer cell proliferation and survival. The indazole moiety likely engages in hydrogen bonding with the hinge region of the kinase's ATP-binding site, while the methyl and nitro substituents could confer selectivity and enhance binding affinity through interactions with adjacent hydrophobic and polar residues.

Caption: Proposed inhibition of a hypothetical kinase signaling pathway.

Hypothesis 2: Induction of Oxidative Stress and Apoptosis

The 5-nitro group is a key structural feature. In low-oxygen environments, such as those found in solid tumors, the nitro group can be reduced by cellular nitroreductases (NTRs) to form a nitroso radical anion.[7] This radical can then react with molecular oxygen to regenerate the parent compound, producing a superoxide anion in the process. This futile redox cycle leads to a massive accumulation of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and inducing oxidative stress. Elevated ROS levels can damage DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.

Caption: Proposed mechanism of ROS generation and apoptosis induction.

Experimental Validation Workflow

To rigorously test these hypotheses, a multi-step experimental approach is required. The following protocols provide a self-validating system to move from broad activity screening to specific mechanistic confirmation.

Caption: A logical workflow for experimental validation.

Protocol: Kinase Panel Screening

-

Objective: To identify potential protein kinase targets of this compound.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases. Assays are typically radiometric (³³P-ATP) or fluorescence-based.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

-

Follow-up: For kinases showing significant inhibition (>50%), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

-

-

Causality: This initial screen provides an unbiased view of potential targets. A low IC₅₀ value for a specific kinase suggests a direct interaction and provides a concrete target for further validation.

Protocol: Cellular Proliferation Assay (MTT)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[9]

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO vehicle control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value using non-linear regression.

-

-

Trustworthiness: This assay validates that the compound has a biological effect at the cellular level, providing a dose-response relationship for its anti-proliferative activity.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

-

Methodology:

-

Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

-

-

Causality: Differentiating between apoptosis and necrosis is crucial. Apoptosis points towards a programmed cell death pathway, consistent with both kinase inhibition and ROS-mediated mechanisms.

Protocol: Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treatment: Treat cells as described in the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

-

Causality: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G2/M).[10] This provides evidence for interference with cell cycle-regulating kinases.

Protocol: Intracellular ROS Measurement

-

Objective: To directly measure the generation of intracellular ROS.

-

Methodology:

-

Loading: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Treatment: Wash the cells and treat them with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control (DMSO).

-

Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer.

-

-

Trustworthiness: This experiment provides direct evidence for or against the ROS generation hypothesis. A significant increase in fluorescence confirms that the nitro group is mechanistically involved in producing oxidative stress.

Protocol: Western Blot Analysis

-

Objective: To investigate the compound's effect on specific signaling proteins.

-

Methodology:

-

Lysate Preparation: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins.

-

For Kinase Inhibition: Phospho-kinase (target from screen), total-kinase, phospho-downstream substrate.

-

For Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.[6]

-

Loading Control: β-actin or GAPDH.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Causality: This is a definitive step. A decrease in the phosphorylation of a target kinase confirms the result from the biochemical screen. An increase in cleaved caspase-3 confirms the induction of apoptosis observed by flow cytometry.

Protocol: In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[11]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).[11]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis via Western blot or immunohistochemistry).

-

-

Trustworthiness: This protocol validates the therapeutic potential of the compound, demonstrating its efficacy and providing an initial assessment of its safety profile in a complex biological system.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experiments to benchmark the performance of this compound.

Table 1: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |

|---|---|---|

| PLK4 | 95% | 15 |

| Akt1 | 88% | 45 |

| VEGFR2 | 35% | > 1,000 |

| EGFR | 12% | > 10,000 |

Table 2: In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | 1.15 |

| A549 | Lung | 2.50 |

| HCT-116 | Colon | 0.98 |

| BJ-5ta | Normal Fibroblast | > 50 |

Conclusion

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

An Optimized Protocol for the Regioselective Synthesis of 4-methyl-5-nitro-1H-indazole

Abstract

Indazole derivatives are pivotal scaffolds in medicinal chemistry. This application note presents a detailed, reliable experimental protocol for the synthesis of 4-methyl-5-nitro-1H-indazole, a valuable building block for pharmaceutical development. The synthesis is achieved through the electrophilic nitration of 4-methyl-1H-indazole. This document provides a comprehensive guide covering the reaction mechanism, step-by-step procedures, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure reproducibility and a deeper understanding of the process.

Principle and Mechanism

The synthesis of this compound is accomplished via an electrophilic aromatic substitution (EAS) reaction. This classic mechanism is one of the most fundamental transformations in organic chemistry for functionalizing aromatic rings.[1][2]

Mechanism Insight:

-

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.

-

Electrophilic Attack: The electron-rich indazole ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Regioselectivity: The position of nitration on the 4-methyl-1H-indazole ring is directed by the existing substituents. The methyl group at C4 is an activating, ortho-para director. The fused pyrazole ring's electronic influence, combined with the methyl group, directs the incoming electrophile primarily to the C5 and C7 positions. While a mixture of isomers is possible, the C5 position is sterically less hindered and electronically favored, leading to this compound as a major product.

-

Rearomatization: A weak base (water or bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Overall Reaction Scheme

Caption: Synthesis of this compound via nitration.

Materials and Equipment

Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Grade |

| 4-methyl-1H-indazole | 6943-03-9 | 132.16 | >98% |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 95-98% |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 70% |

| Methanol (for recrystallization) | 67-56-1 | 32.04 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Laboratory Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Deuterated Solvent (e.g., DMSO-d₆) | 2206-27-1 | 84.17 | NMR Grade |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

-

Standard personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.[3]

Detailed Experimental Protocol

Workflow Overview

Caption: General experimental workflow for the synthesis.

Step 1: Preparation of the Nitrating Mixture

CAUTION: This step is highly exothermic and must be performed slowly in a fume hood with proper PPE.

-

In a clean, dry 100 mL flask immersed in an ice-water bath, add 20 mL of concentrated nitric acid (70%).

-

While stirring gently, slowly add 20 mL of concentrated sulfuric acid (98%) dropwise using a Pasteur pipette.

-

Maintain the temperature of the mixture below 10 °C throughout the addition.

-

Once the addition is complete, allow the mixture to cool to 0-5 °C before use.

Causality: The pre-cooling and slow addition of sulfuric acid to nitric acid are critical for safety and for the effective generation of the nitronium ion electrophile. This "mixed acid" is a powerful nitrating agent.[3]

Step 2: Nitration Reaction

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Place the flask in a large ice-water bath.

-

Add 5.0 g (37.8 mmol) of 4-methyl-1H-indazole to the flask.

-

Carefully add 25 mL of concentrated sulfuric acid to the flask. Stir the mixture until the starting material is completely dissolved. The temperature may rise; ensure it is cooled back to below 5 °C.

-

Slowly add the pre-cooled nitrating mixture from Step 1 to the dropping funnel.

-

Add the nitrating mixture dropwise to the stirred solution of 4-methyl-1H-indazole over a period of 30-45 minutes.[1]

-

Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. A rapid temperature increase can lead to the formation of dinitrated byproducts and poses a safety risk due to potential thermal runaway.[3]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

-

Slowly and carefully pour the reaction mixture from the flask onto the stirred ice-water slurry.[4] This step is exothermic and should be done with caution in a fume hood.

-

A precipitate (the crude product) will form. Allow the slurry to stir for 15-20 minutes as the ice melts to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral (test with pH paper). This removes residual acids.[4]

-

For further neutralization, wash the cake with a cold, saturated sodium bicarbonate solution (50 mL), followed by a final wash with cold deionized water (100 mL).

-

Press the solid as dry as possible on the funnel and then dry it in a vacuum oven at 60-70 °C to a constant weight.

Causality: Quenching the reaction on ice rapidly dilutes the acid, stopping the reaction and causing the less soluble nitroaromatic product to precipitate.[4] Thorough washing is essential to remove corrosive and potentially interfering acid residues.

Step 4: Purification

-

Recrystallize the crude product from a minimal amount of boiling methanol.[1]

-

Dissolve the crude solid in hot methanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization

The final product, this compound, should be a pale yellow solid.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | - |

| Melting Point | 251-253 °C | --INVALID-LINK-- |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): ~13.5 (s, 1H, NH), ~8.6 (s, 1H, H3), ~8.2 (d, 1H, H6), ~7.8 (d, 1H, H7), ~2.7 (s, 3H, CH₃). | Based on similar structures[5][6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): ~145, ~142, ~138, ~125, ~122, ~118, ~112, ~15. | Based on similar structures[5][6] |

| Mass Spec (ESI+) | m/z: 178.06 [M+H]⁺ | - |

| FT-IR (KBr, cm⁻¹) | Predicted: ~3200-3000 (N-H, C-H), ~1520 & ~1340 (NO₂, asymm. & symm.) | - |

Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly.

Safety and Hazard Management

This protocol involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before beginning.[3]

-

Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood while wearing acid-resistant gloves, a lab coat, and a face shield.[3]

-

Nitration Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, resulting in a violent reaction or explosion.[3] Ensure the ice bath has sufficient capacity and that addition is slow and controlled.

-

Nitro Compounds: Nitroaromatic compounds can be toxic and are often thermally sensitive. Handle the product with gloves and avoid creating dust.

-

Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; temperature too low. | Allow reaction to stir longer. Check the quality of the nitrating agent. |

| Dark, Oily Product | Over-nitration or side reactions due to high temperature. | Improve temperature control; ensure slow, dropwise addition of nitrating mixture. |

| Product does not precipitate | Product is soluble in the acidic aqueous mixture. | Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or DCM.[4] |

| Broad melting point range | Impure product. | Repeat the recrystallization step, ensuring slow crystal growth. |

References

Application Notes & Protocols: The Utility of 4-methyl-5-nitro-1H-indazole in Modern Medicinal Chemistry

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-methyl-5-nitro-1H-indazole , and its applications as a versatile building block in drug discovery. While direct biological data on this specific compound is limited, its structural motifs are instrumental in the synthesis of potent kinase inhibitors and other therapeutic agents. We will explore the synthetic utility of this scaffold, delve into the biological mechanisms of the resulting derivatives, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Indazole Scaffold in Drug Design